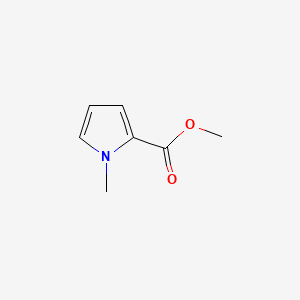

![molecular formula C10H13NO2 B1267123 Benzoic acid, 4-[(1-methylethyl)amino]- CAS No. 121086-18-8](/img/structure/B1267123.png)

Benzoic acid, 4-[(1-methylethyl)amino]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

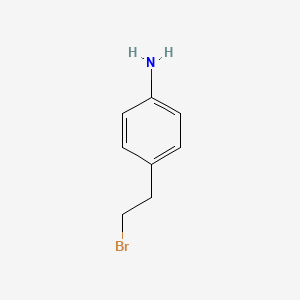

The synthesis of derivatives related to "Benzoic acid, 4-[(1-methylethyl)amino]-" involves multiple steps, including regioselective amidomethylation, azo coupling reactions, and protection-deprotection strategies for amino groups. For instance, 4-Amino-3-(aminomethyl)benzoic acid, a related compound, was synthesized from 4-aminobenzoic acid via regioselective amidomethylation, showcasing the versatility in synthesizing amino-substituted benzoic acids for various applications (Pascal, Sola, Labéguère, & Jouin, 2000).

Molecular Structure Analysis

The molecular structure and geometry of benzoic acid derivatives are crucial for their chemical properties and reactivity. The molecular structure of 4-[N-phenyl-N-(3-methylphenyl)-amino]-benzoic acid was investigated using density functional theory (DFT), revealing insights into hyperconjugative interactions and intramolecular charge transfer (Kurt, Okur, Demic, Karpagam, & Sundaraganesan, 2011).

Chemical Reactions and Properties

The chemical reactivity of "Benzoic acid, 4-[(1-methylethyl)amino]-" derivatives includes azo-hydrazone tautomerism and acid-base dissociation in solution, influenced by solvent composition and pH. These reactions are significant for the development of dyes and pigments (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Aplicaciones Científicas De Investigación

Pharmacokinetics and Analytical Methods : A study by Xu et al. (2020) focused on the pharmacokinetics of a related compound, Benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, in rats. They used ultra-high performance liquid chromatography combined with electrospray quadrupole-time of flight mass spectrometry to investigate the pharmacokinetics after intravenous and oral administrations, demonstrating the compound's rapid distribution and bioavailability in rat plasma (Haoran Xu et al., 2020).

Antimicrobial Applications : Komurcu et al. (1995) explored the synthesis and evaluation of arylhydrazones of p-aminobenzoic acid hydrazide as antimicrobial agents. This study indicates the potential antimicrobial applications of compounds structurally related to Benzoic acid, 4-[(1-methylethyl)amino]- (S. Komurcu et al., 1995).

Azo-Benzoic Acids in Spectroscopy and Molecular Characterization : Baul et al. (2009) characterized several azo-benzoic acids, including 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid, using spectroscopic techniques. This research demonstrates the use of benzoic acid derivatives in molecular structure and spectral analysis (T. Baul et al., 2009).

Chemical Synthesis and Modification : Pascal et al. (2000) synthesized a novel unnatural amino acid, 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), from 4-aminobenzoic acid. This study highlights the chemical synthesis and potential applications of benzoic acid derivatives in peptidomimetics and combinatorial chemistry (R. Pascal et al., 2000).

Molecular Properties and Metabolism : Ghauri et al. (1992) conducted a study on a series of substituted benzoic acids, including 4-amino benzoic acid. They investigated the compounds' physicochemical properties, metabolism, and the interaction with drug-metabolizing enzyme active sites. This research provides insight into the metabolism of benzoic acid derivatives (F. Y. Ghauri et al., 1992).

Safety And Hazards

Propiedades

IUPAC Name |

4-(propan-2-ylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)11-9-5-3-8(4-6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGURDCUILNHQJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300807 |

Source

|

| Record name | Benzoic acid, 4-[(1-methylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-[(1-methylethyl)amino]- | |

CAS RN |

121086-18-8 |

Source

|

| Record name | Benzoic acid, 4-[(1-methylethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)

![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)